Oxaluric acid
Overview
Description
Oxaluric acid is a chemical compound with the molecular formula C3H4N2O4. It is a derivative of oxalic acid and urea, characterized by the presence of both carboxyl and carbamoyl groups. This compound is known for its role as a non-metabolizable inducer in various biochemical pathways, particularly in the degradation of allantoin in organisms like Saccharomyces cerevisiae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaluric acid can be synthesized through the reaction of oxalic acid with urea. The process involves heating a mixture of oxalic acid and urea, leading to the formation of this compound and water as a byproduct. The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction involves optimizing the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: Oxaluric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce oxalic acid and other byproducts.
Reduction: Although less common, reduction reactions can convert this compound to simpler compounds.
Substitution: The carbamoyl group in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents for this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be employed in substitution reactions to modify the carbamoyl group.
Major Products Formed:
Oxidation Products: Oxalic acid and carbon dioxide.
Reduction Products: Simpler amides and carboxylic acids.
Substitution Products: Derivatives with modified carbamoyl groups.
Scientific Research Applications
Oxaluric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: this compound serves as a non-metabolizable inducer in the study of metabolic pathways, particularly in the degradation of allantoin.
Medicine: Research on this compound includes its potential role in understanding metabolic disorders and its use as a biomarker for certain diseases.
Mechanism of Action
Oxaluric acid exerts its effects primarily through its role as an inducer in biochemical pathways. In Saccharomyces cerevisiae, it induces the degradation of allantoin by mimicking the structure of allophanic acid, the last intermediate in the pathway. This induction occurs even in the absence of urea carboxylase, highlighting this compound’s unique ability to activate specific enzymes .
Comparison with Similar Compounds
Oxalic Acid: A simpler dicarboxylic acid with strong chelating properties.
Allophanic Acid: An intermediate in the degradation of allantoin, structurally similar to oxaluric acid.
Parabanic Acid: Another compound that can break down into this compound under certain conditions.
Comparison: this compound is unique in its ability to serve as a non-metabolizable inducer in metabolic pathways, unlike oxalic acid, which is primarily known for its chelating properties. Allophanic acid, while similar in structure, is metabolizable and serves as an intermediate rather than an inducer. Parabanic acid’s relevance comes from its breakdown into this compound, highlighting the latter’s stability and functional significance .
Properties
IUPAC Name |
2-(carbamoylamino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHMRBRLOJJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207214 | |
Record name | Oxaluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-05-7 | |
Record name | Oxaluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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